Home > Products > Screening Compounds P120614 > Pentazocine hydrochloride
Pentazocine hydrochloride - 22205-05-6

Pentazocine hydrochloride

Catalog Number: EVT-8792848
CAS Number: 22205-05-6
Molecular Formula: C19H28ClNO
Molecular Weight: 321.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pentazocine Hydrochloride is the hydrochloride salt form of pentazocine, a benzomorphan narcotic agonist-antagonist. Pentazocine hydrochloride binds to and activates kappa- and sigma-opioid receptors, resulting in sedation and analgesia. In addition, this agent antagonizes the mu-receptor. Pentazocine hydrochloride partially reverses opiate-induced cardiovascular, respiratory, and behavioral depression.
The first mixed agonist-antagonist analgesic to be marketed. It is an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor. (From AMA Drug Evaluations Annual, 1991, p97)
Overview

Pentazocine hydrochloride is a synthetic opioid analgesic that was first developed in the 1960s. It is classified as a mixed agonist-antagonist, primarily targeting kappa-opioid receptors while exhibiting partial agonistic effects on mu-opioid receptors. This unique receptor profile allows pentazocine to provide pain relief with a lower risk of addiction compared to traditional opioids. It is commonly used for the management of moderate to severe pain, including postoperative and chronic pain scenarios.

Source and Classification

Pentazocine hydrochloride is derived from benzomorphan, a class of compounds known for their analgesic properties. Its chemical structure can be described by the formula C19H27NOC_{19}H_{27}NO, and it is often referenced in pharmacological studies as a key player in pain management therapies. The compound has been marketed under various names, including Pentazocin and Pentazocina, and is classified under the category of opioid analgesics.

Synthesis Analysis

The synthesis of pentazocine hydrochloride involves several steps that transform simple organic compounds into the final product. A notable method includes the use of tiglic acid as a starting material, which undergoes bromination followed by decarboxylation to yield the desired intermediate. This method emphasizes low-cost raw materials and environmentally friendly practices, making it suitable for industrial production.

Technical Details

  1. Starting Material: Tiglic acid (trans-2-methyl-2-butenoic acid).
  2. Key Reactions:
    • Bromination of 2-methyl-2-buten-1-ol.
    • Decarboxylation to form 3-methyl-3-pentene-1-amine.
  3. Advantages: The synthesis avoids high-pressure conditions, enhancing safety and feasibility for large-scale production .
Molecular Structure Analysis

Pentazocine hydrochloride features a complex molecular structure characterized by multiple rings and functional groups.

Chemical Reactions Analysis

Pentazocine hydrochloride can participate in various chemical reactions due to its functional groups. Key reactions include:

  1. Receptor Binding: Interacts with kappa and mu-opioid receptors, leading to its analgesic effects.
  2. Metabolic Pathways: Undergoes hepatic metabolism, which influences its pharmacokinetics and efficacy.

Technical Details

The compound's interactions with opioid receptors are crucial for its mechanism of action, where it acts as an agonist at kappa receptors and a partial agonist or antagonist at mu receptors .

Mechanism of Action

Pentazocine hydrochloride exerts its effects through a complex mechanism involving multiple receptor interactions within the central nervous system.

Process Data

Physical and Chemical Properties Analysis

Pentazocine hydrochloride possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • State: Solid
  • Melting Point: Approximately 146.3 °C
  • Solubility: Low solubility in water (0.122 mg/mL)

Chemical Properties

  • pKa: 8.88 (indicating basicity)
  • LogP: 4.64 (suggesting lipophilicity)

These properties are significant for understanding the drug's absorption, distribution, metabolism, and excretion .

Applications

Pentazocine hydrochloride is primarily used in clinical settings for pain management due to its effective analgesic properties.

Scientific Uses

  1. Pain Relief: Effective for moderate to severe pain management in various clinical scenarios.
  2. Postoperative Analgesia: Utilized as an adjunct in surgical settings to manage pain post-operation.
  3. Chronic Pain Therapy: Employed in the treatment of chronic pain conditions and cancer-related pain .
Historical Development & Synthesis Evolution of Pentazocine Hydrochloride

Early Benzomorphan Analogue Design: Sterling-Winthrop’s 1958 Breakthrough

Pentazocine emerged from Sterling-Winthrop Research Institute’s systematic exploration of benzomorphan scaffolds as synthetic opioid analgesics. In 1958, chemists led by Everett May identified the 2,6-methano-3-benzazocine core as a structurally simplified alternative to morphine, retaining potent analgesia while modulating receptor engagement [1]. This scaffold diverged from traditional phenanthrene-based opioids by incorporating a rigid tricyclic system with a nitrogen bridge, enabling selective tuning of κ-opioid receptor (KOR) and μ-opioid receptor (MOR) affinity [9]. Initial synthesis commenced with 5,6,7,8-tetrahydroquinoline as the precursor, subjected to Boekelheide rearrangement to install the critical C8-hydroxyl group, followed by hydrogenation and N-alkylation with 3,3-dimethylallyl bromide to yield racemic pentazocine [1] [3]. Key modifications included:

  • Position 3: Introduction of 3-methylbut-2-en-1-yl (dimethylallyl) group to enhance KOR selectivity.
  • Position 6/11: Methyl groups conferring a "ceiling effect" for respiratory depression, distinguishing it from classical opioids [1].

Table 1: Key Benzomorphan Analogs from Sterling-Winthrop

CompoundR¹ (Position 3)R² (Position 6/11)Relative Potency
BaselineHH1× (Morphine)
PhenazocinePhenethylCH₃
Pentazocine3-Methylbut-2-en-1-ylCH₃0.5×
CyclazocineCyclopropylmethylCH₃10×

This design balanced agonist (KOR/MOR) and antagonist (partial MOR) activities, reducing addiction liability while maintaining efficacy for moderate-severe pain [1] [9].

Patent Landscape Analysis: 1960–2025 Innovations in Salt Formulations

The 1960 U.S. Patent 3,098,085 secured pentazocine’s base structure, but subsequent innovations focused on optimizing solubility, stability, and bioavailability via salt formation. Hydrochloride and lactate salts dominated early clinical formulations due to high water solubility for injectable use (15–30 mg/mL) [1] [2]. Patent DE102005005446A1 (2005) disclosed co-crystallization with succinic acid to enhance oral bioavailability beyond the hydrochloride’s ~20% [10]. Post-2010, abuse-deterrent formulations (ADFs) drove patent activity, exemplified by US8846104B2 (2014), which embedded hydrochloride in polyethylene oxide matrices resistant to extraction [2] [10].

Table 2: Evolution of Pentazocine Salt Patents (1960–2025)

PeriodPatent FocusKey InnovationsLimitations Addressed
1960–1979Base compound & saltsHCl/lactate salts for IM/IV useRapid onset for acute pain
1980–1999Combination productsTalwin NX (HCl + naloxone HCl); Talacen (HCl + acetaminophen)Oral abuse potential
2000–2025Abuse-deterrent saltsIonic polymer complexes; co-crystals with dicarboxylic acidsExtraction resistance

Legal shifts influenced this landscape: Pentazocine’s 1979 reclassification as Schedule IV under the Controlled Substances Act spurred ADF development, while its Schedule III status under the UN Convention on Psychotropic Substances globalized compliance requirements [1].

Enantiomer-Specific Synthesis Challenges: Racemic vs. Stereoselective Approaches

Pentazocine’s chiral centers at C2, C6, and C11 generate eight stereoisomers, with clinical formulations using the racemate. The (±)-trans-(-) enantiomer exhibits 200-fold higher KOR affinity than its (+)-counterpart (Kᵢ = 0.81 nM vs. >200 nM) due to optimal interaction with Asp138 in the KOR binding pocket [3] [9]. Early synthesis yielded racemic mixtures via non-selective hydrogenation of tetrahydroquinoline intermediates [1]. Stereoselective routes emerged post-2000:

  • Chiral Resolution: Lipase PS-IM catalyzed kinetic acetylation of (±)-1,2,3,4-tetrahydroquinolin-8-ol [(±)-8], achieving 99% enantiomeric excess (ee) for (R)-8 [3].
  • Asymmetric Hydrogenation: Rhodium-catalyzed hydrogenation of silyl-protected quinoline (±)-9 with (R)-BINAP ligand afforded cis,cis-(4aR,8S,8aS)-10 with 94% diastereoselectivity [3].Despite efficiency, stereoselective synthesis remains cost-prohibitive for mass production. The racemate prevails clinically as partial MOR antagonism by the "inactive" (+)-enantiomer mitigates respiratory depression, enhancing safety [1] [3].

Reformulation Strategies: Naloxone Admixture as Abuse Deterrence

The 1983 introduction of Talwin NX (pentazocine hydrochloride + 0.5 mg naloxone hydrochloride) addressed epidemic intravenous abuse of "Ts and Blues" (pentazocine + tripelennamine) [1] [4]. Naloxone’s inclusion leverages:

  • Oral Bioavailability: <1% systemic absorption when ingested, preserving analgesia.
  • Parenteral Antagonism: Intravenous administration blocks pentazocine’s euphoric effects via competitive MOR/KOR binding [4] [8].Post-marketing surveillance (1983–1985) confirmed a 70% reduction in emergency room mentions and 71% decrease in medical examiner reports per million prescriptions [4]. Patent US8846104B2 further optimized this via delayed-release pellets coated with ethylcellulose, requiring >60 minutes for naloxone release—deterring rapid extraction [2] [10].

Table 3: Impact of Naloxone Admixture on Abuse Metrics

MetricPre-1983 (Talwin)Post-1983 (Talwin NX)Reduction
DAWN ER mentions per million scripts18.75.670%
DAWN ME reports per million scripts2.10.671%
Recreational use prevalenceHighNegligible>90%

Ongoing innovation focuses on covalent tethering of naloxone to polymeric matrices (e.g., polylactide-co-glycolide), rendering mechanical separation impossible [2] [10].

Properties

CAS Number

22205-05-6

Product Name

Pentazocine hydrochloride

IUPAC Name

1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

Molecular Formula

C19H28ClNO

Molecular Weight

321.9 g/mol

InChI

InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H

InChI Key

OQGYMIIFOSJQSF-UHFFFAOYSA-N

SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.